Manganese(3+) 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1,.1,.1,tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene trichloride

Description

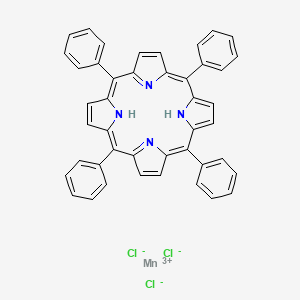

This manganese(III) complex features a macrocyclic tetraazapentacyclo ligand with four phenyl substituents at the 2,7,12,17 positions. The ligand backbone, C₄₄H₃₀N₄, has a molecular weight of 614.76 g/mol (ligand only) and a CAS registry number of 917-23-7 . The trichloride formulation suggests a Mn³+ center coordinated to three chloride counterions, yielding a full molecular formula of C₄₄H₃₀Cl₃MnN₄ (estimated molecular weight: ~776.05 g/mol). The tetraphenyl groups likely enhance steric stabilization and influence electronic properties by delocalizing electron density. Structural studies of such complexes often employ SHELX-family software for crystallographic refinement , though direct evidence of this compound’s crystal structure is absent in the provided data.

Properties

Molecular Formula |

C44H30Cl3MnN4 |

|---|---|

Molecular Weight |

776.0 g/mol |

IUPAC Name |

manganese(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride |

InChI |

InChI=1S/C44H30N4.3ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45,48H;3*1H;/q;;;;+3/p-3 |

InChI Key |

XNZMEPRHGYNNDA-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Mn+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the reaction of tetraphenylporphyrin (TPP) with a manganese salt, such as manganese(iii) chloride. The reaction is usually carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride undergoes various chemical reactions, including:

Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: The compound can be reduced to lower oxidation states of manganese using reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where the chloride ion is replaced by other ligands, such as pyridine or imidazole.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, hydrazine, and other reducing agents.

Substitution: Pyridine, imidazole, and other nitrogen-containing ligands.

Major Products Formed:

Oxidation: Manganese(IV) or manganese(V) species.

Reduction: Manganese(II) species.

Substitution: Complexes with different ligands replacing the chloride ion.

Scientific Research Applications

Chemistry: In chemistry, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions. Its ability to facilitate electron transfer processes makes it valuable in synthetic chemistry .

Biology: The compound has been studied for its potential as a biomimetic catalyst, mimicking the activity of natural enzymes such as peroxidases and catalases. This makes it a candidate for applications in biocatalysis and biosensing .

Medicine: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to target and destroy cancer cells .

Industry: In industrial applications, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties contribute to the performance of these materials .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride involves its ability to facilitate electron transfer processes. The manganese center can undergo redox reactions, cycling between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to activate substrates and promote various chemical transformations. The porphyrin ring structure also plays a role in stabilizing the manganese center and facilitating interactions with substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous manganese/transition metal complexes:

Key Comparative Insights:

Metal Oxidation State :

- The Mn³+ center in the target compound contrasts with Mn²+ in analogous complexes (e.g., ). Mn³+ complexes are less common due to their propensity for oxidation or disproportionation, but the tetraphenyl ligand may stabilize this state . Mn²+ complexes (e.g., ) are more prevalent and typically exhibit higher solubility and distinct magnetic behavior (d⁵ configuration vs. d⁴ for Mn³+) .

Ligand Architecture: The tetraphenyl substituents in the target compound provide steric bulk compared to smaller groups (e.g., methyl, ethyl, or propanoato in ). This bulk may reduce reactivity and enhance crystallinity .

Physicochemical Properties :

- The Mg²+ complex () lacks d-electrons, rendering it diamagnetic, whereas Mn³+ (d⁴) and Mn²+ (d⁵) complexes are paramagnetic. Magnetic susceptibility data for the target compound would clarify its spin state .

- Sulfur-containing analogs () exhibit distinct coordination chemistry, with thione groups enabling soft Lewis base behavior absent in the target’s nitrogen-dominated ligand .

Synthetic and Analytical Considerations: Macrocyclic manganese complexes often require templated synthesis under inert conditions. The tetraphenyl ligand’s rigidity may complicate metal insertion compared to smaller ligands . Structural characterization of such complexes frequently relies on single-crystal X-ray diffraction (SC-XRD) refined via SHELX algorithms, as noted in and .

Research Findings and Implications

- Catalysis : Mn³+ complexes are explored for oxidation reactions, though steric hindrance from phenyl groups may limit substrate access .

- Materials Science: The extended π-system of the ligand could enable conductive or luminescent properties, as seen in porphyrinoid systems () .

- Magnetism : Mn³+’s d⁴ configuration may support antiferromagnetic coupling in polymeric forms, akin to perovskite manganites () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.